6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
Description
6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a piperidine ring, and it is substituted with a trifluoromethyl group on the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)14-5-8-21-16(22-14)24-9-6-12(7-10-24)25-15(26)4-3-13(23-25)11-1-2-11/h3-5,8,11-12H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXSGTSQJBNDKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursorsThe trifluoromethyl group is usually introduced through a selective fluorination reaction using reagents like trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridazine ring may act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like 3,6-dichloropyridazine and 4,5-dihydropyridazine share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 4-piperidone are structurally related.
Uniqueness
6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
